molecular formula C21H32N2O6S B14414324 N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine CAS No. 80102-94-9

N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine

Cat. No.: B14414324
CAS No.: 80102-94-9
M. Wt: 440.6 g/mol
InChI Key: GTRCBFGLFHVUIZ-SJORKVTESA-N
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Description

N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is a synthetic compound that is often used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine typically involves the protection of the amine group of 2,6-dimethyl-L-tyrosine with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is critical and is monitored closely to avoid overreaction or incomplete protection.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthetic steps.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is unique due to its specific structure, which combines the Boc-protected amine with the functional groups of 2,6-dimethyl-L-tyrosine and D-methionine. This combination allows for specific applications in peptide synthesis and medicinal chemistry that are not possible with simpler Boc-protected compounds .

Properties

CAS No.

80102-94-9

Molecular Formula

C21H32N2O6S

Molecular Weight

440.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H32N2O6S/c1-12-9-14(24)10-13(2)15(12)11-17(23-20(28)29-21(3,4)5)18(25)22-16(19(26)27)7-8-30-6/h9-10,16-17,24H,7-8,11H2,1-6H3,(H,22,25)(H,23,28)(H,26,27)/t16-,17+/m1/s1

InChI Key

GTRCBFGLFHVUIZ-SJORKVTESA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O

Origin of Product

United States

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